Lafutidine - 206449-93-6

Lafutidine

Catalog Number: EVT-1483371
CAS Number: 206449-93-6
Molecular Formula: C22H29N3O4S
Molecular Weight: 431.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Lafutidine is an organic molecular entity.
Lafutidine has been investigated in Peptic Ulcer, Community-acquired Pneumonia, and Gastroesophageal Reflux Disease (GERD).
Source and Classification

Lafutidine is classified as a histamine H2 receptor antagonist. It is synthesized from various chemical precursors through different methods, which are crucial for its pharmaceutical applications. The compound's structure includes a pyridine ring, which is essential for its biological activity.

Synthesis Analysis

Methods and Technical Details

Several synthetic routes have been developed for the preparation of lafutidine. Two notable methods include:

Molecular Structure Analysis

Structure and Data

Lafutidine's molecular formula is C15H20N4OC_{15}H_{20}N_{4}O, with a molecular weight of approximately 272.35 g/mol. The compound features a complex structure that includes:

  • A piperidine moiety
  • A pyridine ring
  • An oxo group

The structural representation can be summarized as follows:

Lafutidine Structure C15H20N4O\text{Lafutidine Structure }\quad \text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}
Chemical Reactions Analysis

Reactions and Technical Details

Lafutidine undergoes various chemical reactions during its synthesis, including:

  • Aminolysis: This reaction forms the backbone of lafutidine synthesis, where amines react with phthalic imidine derivatives.
  • Condensation Reactions: In the hydroxylamine hydrochloride method, condensation reactions are crucial for forming lafutidine from intermediate compounds.

These reactions are characterized by their efficiency in producing high-purity lafutidine while minimizing by-products.

Mechanism of Action

Process and Data

Lafutidine acts primarily as a competitive antagonist at the histamine H2 receptors located in the gastric parietal cells. By blocking these receptors, lafutidine reduces gastric acid secretion effectively. Additionally, it stimulates the production of protective mucous in the stomach lining, enhancing mucosal defense against acidic damage.

The pharmacokinetics of lafutidine indicate a rapid absorption profile with peak plasma concentrations occurring within 1 to 3 hours post-administration .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lafutidine exhibits several notable physical and chemical properties:

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in methanol and acetonitrile; slightly soluble in water
  • Melting Point: Approximately 120°C
  • pH Range: Typically around 6 to 7 in solution

These properties are essential for its formulation into various pharmaceutical dosage forms.

Applications

Scientific Uses

Lafutidine is primarily used in clinical settings for:

  • Treatment of Gastric Ulcers: It promotes healing by reducing acid secretion.
  • Management of Gastroesophageal Reflux Disease: By alleviating symptoms associated with acid reflux.
  • Pharmacokinetic Studies: Lafutidine's pharmacokinetics have been extensively studied using validated analytical methods such as reverse phase high-performance liquid chromatography (RP-HPLC) to determine its concentration in biological samples .
Chemical and Pharmacological Profile of Lafutidine

Structural Characterization and Receptor Binding Dynamics

Lafutidine (C₂₂H₂₉N₃O₄S, MW 431.55 g·mol⁻¹) is a second-generation histamine H₂-receptor antagonist (H₂RA) featuring a furanylmethylsulfinyl acetamide backbone linked to a piperidinylmethylpyridyloxybutenyl chain via a Z-configured alkene [5] [9]. Nuclear Magnetic Resonance (NMR) studies, including saturation transfer difference (STD-NMR) and transferred nuclear Overhauser effect spectroscopy (tr-NOESY), reveal that lafutidine binds human serum albumin (HSA) primarily at Sudlow site II (subdomain IIIA), with hydrophobic interactions dominating [1]. The binding epitope involves three key moieties:

  • Piperidyl group: Contributes ~35% binding energy via hydrophobic pocket insertion.
  • Pyridyl group: Exhibits intense STD effects, indicating deep embedding in HSA’s subdomain IIIA.
  • Furyl group: Participates in π-π stacking with hydrophobic residues [1].

Molecular docking simulations confirm an association constant (Ka) of 1.24 × 10⁴ M⁻¹, driven by hydrogen bonding with Tyr411 and hydrophobic forces with Val433, Leu430, and Leu453 [1]. Circular dichroism (CD) spectroscopy further indicates minor conformational changes in HSA upon binding, preserving α-helical dominance while altering microenvironment polarity around tryptophan residues.

Table 1: Lafutidine-HSA Binding Parameters

TechniqueBinding SiteKa (M⁻¹)Key Interactions
STD-NMRSudlow II1.24 × 10⁴Hydrophobic (Piperidyl, Pyridyl, Furyl)
Molecular DockingSubdomain IIIA1.24 × 10⁴H-bond (Tyr411), Hydrophobic (Val433)
FluorescenceSite II1.07 × 10⁴Static quenching

Histamine H2-Receptor Antagonism: Mechanisms and Specificity

Lafutidine competitively inhibits histamine binding at parietal cell H₂ receptors, suppressing cAMP-dependent proton pump activation. Unlike first-generation H₂RAs (e.g., famotidine, cimetidine), lafutidine demonstrates unique efficacy against distention-induced acid secretion—a vagally mediated, postprandial process independent of histamine [4]. Key mechanistic distinctions include:

  • Rapid Absorption: Peak plasma concentration (Tₘₐₓ) achieved in 1–3 hours due to high lipophilicity, enabling efficient membrane penetration [7].
  • Superior Daytime Acid Control: Inhibits carbachol-induced acid secretion by 78% (vs. 42% for famotidine) via nitric oxide (NO)-dependent pathways, as evidenced by reversal with L-NMMA (NO synthase inhibitor) [4].
  • Receptor Specificity: No affinity for H₁, H₃, or H₄ receptors, minimizing off-target effects [9].

Table 2: Comparative Antisecretory Profiles of H₂RAs

AgentHistamine-Dependent InhibitionDistention-Dependent InhibitionPrimary Mechanism
LafutidineYes (IC₅₀ ~0.1 µM)Yes (78% efficacy)H₂ blockade + NO modulation
FamotidineYes (IC₅₀ ~0.02 µM)Partial (42% efficacy)H₂ blockade
CimetidineYes (IC₅₀ ~0.5 µM)NoH₂ blockade

Dual Pharmacological Actions: Antisecretory vs. Gastroprotective Properties

Beyond H₂ receptor blockade, lafutidine activates multimodal gastroprotective pathways mediated by capsaicin-sensitive sensory neurons (CSN):

Antisecretory Enhancement

  • Somatostatin Induction: Stimulates calcitonin gene-related peptide (CGRP) release from CSN, increasing somatostatin secretion from gastric D cells. This indirectly suppresses gastrin-driven acid production [8] [10].
  • NO-Mediated Acid Suppression: Augments carbachol-induced acid inhibition via NO-dependent vasodilation, independent of transient receptor potential vanilloid 1 (TRPV1) channels [4] [10].

Gastroprotective Mechanisms

  • Mucosal Defense Fortification: Upregulates mucin and bicarbonate secretion in gastric and duodenal mucosa. In rats, lafutidine increases basal duodenal HCO₃⁻ secretion by 48% and acid-stimulated secretion by 62% [10].
  • Microvascular Perfusion: Enhances gastric mucosal blood flow (GMBF) during injury (e.g., taurocholate/HCl exposure) by 80% via CSN-mediated NO release [10].
  • Anti-Inflammatory Action: Inhibits neutrophil activation and Helicobacter pylori adhesion to gastric epithelium, preventing inflammation-induced mucosal damage [5].

Table 3: Lafutidine’s Gastroprotective Pathways

PathwayMechanismExperimental Evidence
Mucin/Bicarbonate ↑CGRP → Somatostatin → Inhibition of acid62% ↑ in duodenal HCO₃⁻ secretion (rat model) [10]
Mucosal Blood Flow ↑CSN → NO → Vasodilation80% ↑ GMBF post-injury [10]
Neutrophil InhibitionBlockade of adhesion moleculesReduced H. pylori colonization [5]

Notably, these effects persist even with cyclooxygenase inhibition (indomethacin), confirming prostaglandin-independent actions [10]. Lafutidine’s CSN sensitization occurs via non-TRPV1 pathways, as it neither activates vanilloid receptors nor augments capsaicin-induced calcium influx in VR1-transfected HEK293 cells [10].

Properties

CAS Number

206449-93-6

Product Name

Lafutidine

IUPAC Name

2-(furan-2-ylmethylsulfinyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

InChI

InChI=1S/C22H29N3O4S/c26-21(18-30(27)17-20-7-6-14-28-20)23-9-2-5-13-29-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2-

InChI Key

KMZQAVXSMUKBPD-DJWKRKHSSA-N

SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3

Synonyms

2-[(2-Furanylmethyl)sulfinyl]-N-[(2Z)-4-[[4-(1-piperidinylmethyl)-2-pyridinyl]oxy]-2-buten-1-yl]acetamide; Lafutidine; FRG 8813; Laflutidine; Protecadin; Stogar;

Canonical SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)CC3=CC=CO3

Isomeric SMILES

C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)CC3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.